(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Chiral separation Asymmetric synthesis Enantiomeric purity

(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol is an enantiomerically pure chiral building block featuring a distinct seven-membered 1,5-benzodioxepine scaffold. This (R)-configured secondary alcohol provides a defined stereocenter essential for reproducible asymmetric synthesis, chiral chromatography method development, and scaffold-hopping medicinal chemistry programs. Its availability with batch-specific QC documentation ensures reliable outcomes in advanced research applications.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 1212088-57-7
Cat. No. B6319544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol
CAS1212088-57-7
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OCCCO2)O
InChIInChI=1S/C11H14O3/c1-8(12)9-3-4-10-11(7-9)14-6-2-5-13-10/h3-4,7-8,12H,2,5-6H2,1H3/t8-/m1/s1
InChIKeySDNQYLFBYVQZOK-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol (CAS 1212088-57-7): A Chiral Benzodioxepine Research Reagent for Asymmetric Synthesis and Medicinal Chemistry


(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol (CAS 1212088-57-7) is an optically active chiral secondary alcohol featuring a 1,5-benzodioxepine scaffold—a seven-membered heterocyclic system containing two oxygen atoms fused to a benzene ring . With a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol , this compound is supplied commercially as a research reagent with a standard purity specification of 95% . The molecule contains a single stereocenter with defined (R)-configuration at the carbinol carbon, making it suitable as a chiral building block or intermediate in asymmetric synthesis applications . The benzodioxepine core is structurally distinct from the more common 1,4-benzodioxane class, offering different conformational properties and electronic distribution due to its seven-membered ring architecture.

Why (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol Cannot Be Interchanged with Racemates or Alternative Chiral Alcohols


Substituting (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol with its (1S)-enantiomer, the corresponding racemate, or structurally related benzodioxane alcohols introduces meaningful differences in stereochemical outcome, physicochemical properties, and experimental reproducibility. The (1S)-enantiomer (CAS also 1212088-57-7 but with inverted stereochemistry; MDL MFCD09863767) is commercially available as a distinct catalog item with independent pricing and availability [1], indicating that enantiomeric identity is non-trivial for procurement [2]. The seven-membered 1,5-benzodioxepine ring system confers different conformational flexibility and hydrogen-bonding geometry compared to the more rigid six-membered 1,4-benzodioxane analogs, which may affect molecular recognition in biological systems or stereochemical induction in asymmetric catalysis [3]. Additionally, the single stereocenter at the α-position to the aromatic ring provides a defined chiral environment that would be averaged or lost entirely if a racemic mixture were substituted, potentially compromising stereoselective downstream transformations or chiral chromatography method development [4].

(1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol (CAS 1212088-57-7): Quantitative Procurement and Structural Differentiation Evidence


Enantiomeric Identity: R-Configured Chiral Alcohol vs. S-Enantiomer as a Procurement-Decisive Parameter

The target compound is the (R)-configured enantiomer of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, distinguished from its (S)-counterpart by absolute stereochemistry at the α-carbinol carbon. Both enantiomers are commercially supplied as distinct catalog items with separate MDL numbers (MFCD09863768 for R-enantiomer; MFCD09863767 for S-enantiomer) . While both share the same CAS registry number (1212088-57-7) in some vendor databases, the stereochemical designation is explicitly specified in product descriptions as (1R) versus (1S) . The defined stereochemistry ensures that downstream reactions relying on chiral induction or diastereomeric transition states will yield predictable stereochemical outcomes that cannot be guaranteed with the racemate or opposite enantiomer .

Chiral separation Asymmetric synthesis Enantiomeric purity

Vendor-Supplied Purity Specification: 95% Standard Purity with Batch-Specific Analytical Documentation

Multiple independent vendors supply this compound with a standardized purity specification of 95% as determined by chromatographic and spectroscopic methods . Bidepharm explicitly offers batch-specific quality control documentation including NMR, HPLC, and GC analytical data for this compound (Product No. BD01124494) . Chemscene similarly specifies 95% purity (Cat. No. CS-0266872) and provides storage conditions (sealed in dry conditions at 2-8°C) along with calculated physicochemical parameters . In contrast, alternative chiral alcohols with similar benzodioxane scaffolds (e.g., 1-(1,4-benzodioxan-6-yl)ethanol) may be available at varying purity grades (commonly 97-98%) but lack the specific benzodioxepine seven-membered ring architecture [1].

Quality control Analytical chemistry Research reagent procurement

Physicochemical Profile: Calculated LogP and TPSA Differentiate from 1,4-Benzodioxane Alcohol Analogs

The target compound exhibits calculated physicochemical parameters that distinguish it from the more common 1,4-benzodioxane alcohol class. Based on vendor-supplied computational data, (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol has a calculated LogP of 1.90 and a topological polar surface area (TPSA) of 38.69 Ų . The compound contains 3 hydrogen bond acceptors and 1 hydrogen bond donor, with only 1 rotatable bond, indicating limited conformational flexibility in the side chain . In comparison, 1-(1,4-benzodioxan-6-yl)ethanol (a structurally related six-membered ring analog) would be expected to have a slightly lower LogP due to the smaller ring size and reduced hydrophobic surface area, though direct experimental comparison data are not available [1]. The boiling point is predicted at 315.0±31.0 °C at 760 mmHg, reflecting the relatively high molecular weight and hydrogen-bonding capacity of this scaffold [2].

Physicochemical properties ADME prediction Medicinal chemistry

Chiral Building Block Utility: Sharpless Asymmetric Dihydroxylation-Derived Scaffold for Stereocontrolled Synthesis

The 1,5-dihydro-3H-2,4-benzodioxepine scaffold, from which the target compound is derived, was developed as a chiral building block platform by Sharpless and Oi and is documented in U.S. Patent 5,162,554 [1]. The patent describes the synthesis of optically active enantiomers of substituted glyceraldehydes and glycidaldehydes protected as 1,5-dihydro-3H-2,4-benzodioxepines, with high enantiomeric excess achieved through osmium-catalyzed asymmetric dihydroxylation followed by recrystallization [2]. While the target compound (the 7-yl ethanol derivative) is not explicitly claimed in the patent, the benzodioxepine protecting group strategy was established as a method to overcome the volatility and instability limitations of unprotected glyceraldehyde and glycidaldehyde building blocks [3]. The 1,5-benzodioxepine system serves as a novel carbonyl protecting group with defined stereochemical properties [4].

Asymmetric synthesis Chiral building block Sharpless dihydroxylation

Vendor Network Availability: Multi-Supplier Sourcing with Comparable Specifications

The target compound is commercially available from multiple independent vendors with consistent specifications, providing procurement flexibility and supply chain redundancy. Documented suppliers include Bidepharm (Product No. BD01124494, 95% purity), Chemscene (Cat. No. CS-0266872, 95% purity), Leyan (Product No. 1337542, 95% purity), Santa Cruz Biotechnology (sc-345374), and BLD Pharmatech (BD01124494) . This multi-vendor availability contrasts with the (1S)-enantiomer, which is cataloged by fewer suppliers [1]. The consistency of the 95% purity specification across vendors indicates a standardized commercial grade appropriate for research applications. Additionally, BLD Pharmatech's product entry includes dedicated fields for specific rotation and enantiomeric excess, suggesting batch-level stereochemical characterization is available upon request [2].

Supply chain Research chemical procurement Vendor comparison

Structural Distinction: 1,5-Benzodioxepine Core vs. 1,4-Benzodioxane Scaffold

The target compound features a 1,5-benzodioxepine core, which is a seven-membered heterocyclic ring containing two oxygen atoms at the 1- and 5-positions fused to a benzene ring . This scaffold differs fundamentally from the more common 1,4-benzodioxane (six-membered ring with oxygens at 1- and 4-positions) in ring size, conformational flexibility, and oxygen-oxygen distance [1]. The 1,5-benzodioxepine system was specifically developed as a novel carbonyl protecting group distinct from the 1,3-dioxolane and 1,3-dioxane classes, offering different steric and electronic properties [2]. In drug discovery contexts, scaffold diversity is a key driver of intellectual property differentiation and structure-activity relationship exploration; the 1,5-benzodioxepine represents a less explored chemical space compared to the ubiquitous 1,4-benzodioxane motif found in numerous bioactive compounds [3].

Heterocyclic chemistry Scaffold diversity Molecular design

Optimal Research Applications for (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol Based on Structural and Stereochemical Evidence


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

Based on the established use of 1,5-benzodioxepine scaffolds as chiral protecting groups and building blocks in Sharpless asymmetric dihydroxylation protocols [1], (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol can serve as an enantiomerically pure starting material for the construction of more complex chiral molecules. The defined (R)-stereochemistry at the α-carbon provides a predictable stereochemical outcome in subsequent transformations, while the benzodioxepine ring offers a stable, non-volatile framework that overcomes the handling difficulties associated with unprotected chiral aldehydes [2]. The compound's 95% purity specification and availability with batch-specific QC documentation (NMR, HPLC, GC) supports reproducible synthetic outcomes .

Reference Standard for Chiral Chromatography Method Development

The distinct stereochemical identity of (1R)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanol, with its single stereocenter and benzodioxepine chromophore, makes it suitable as a reference standard for developing chiral separation methods. The compound's moderate LogP (1.90) and TPSA (38.69 Ų) predict reasonable retention on both normal-phase and reversed-phase chiral stationary phases. The availability of the opposite (1S)-enantiomer from select vendors [3] enables direct comparison of enantiomeric resolution and method validation, which is essential for establishing enantiomeric excess determinations in asymmetric synthesis workflows.

Scaffold-Hopping Exploration in Medicinal Chemistry Programs Targeting 1,4-Benzodioxane-Responsive Receptors

For medicinal chemistry programs exploring structure-activity relationships around 1,4-benzodioxane-containing pharmacophores (e.g., α-adrenergic receptor ligands), the 1,5-benzodioxepine scaffold represented by the target compound offers a scaffold-hopping opportunity. The seven-membered 1,5-dioxepine ring introduces conformational flexibility and altered oxygen geometry compared to the six-membered 1,4-dioxane [4], which may translate to differential target engagement, metabolic stability, or off-target selectivity profiles. The calculated physicochemical parameters (LogP 1.90, TPSA 38.69 Ų) are within drug-like ranges, suggesting suitability for further derivatization and biological evaluation .

Chiral Alcohol for Diastereoselective Reductions and Organocatalysis Studies

As a secondary alcohol with a defined (R)-configuration, the target compound may serve as a chiral auxiliary or substrate for investigating diastereoselective transformations. The benzodioxepine ring system provides UV-detectable chromophore characteristics that facilitate reaction monitoring by HPLC, while the single rotatable bond limits conformational complexity . In organocatalysis research, chiral secondary alcohols of this type can be evaluated as hydrogen-bond donors or as precursors to chiral Lewis base catalysts. The multi-vendor availability of the compound reduces supply chain barriers for exploratory chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.